molecular formula C8H9N3 B8329478 2,3-Dimethylimidazo[1,2-a]pyrazine

2,3-Dimethylimidazo[1,2-a]pyrazine

Cat. No. B8329478
M. Wt: 147.18 g/mol
InChI Key: YMZOLMVGQYTQQV-UHFFFAOYSA-N
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Patent
US04507294

Procedure details

Similarly, condensation of the 2-aminopyrazine with 3-bromo-2-butanone gives the 2,3-dimethylimidazo[1,2-a]pyrazine as shown in the following reaction Scheme IV. ##STR16##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1.Br[CH:9]([CH3:13])[C:10](=O)[CH3:11]>>[CH3:13][C:9]1[N:1]=[C:2]2[CH:7]=[N:6][CH:5]=[CH:4][N:3]2[C:10]=1[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CN=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(C)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C2N(C=CN=C2)C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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